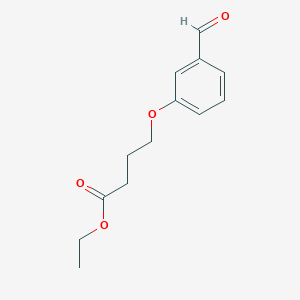

Ethyl 4-(3-formylphenoxy)butanoate

Description

Contextualization within the Class of Aryloxyalkanoate Esters and Aromatic Aldehydes

Simultaneously, the presence of a formyl group (-CHO) on the benzene (B151609) ring places this compound in the category of aromatic aldehydes. Aromatic aldehydes are fundamental building blocks in organic chemistry, prized for their reactivity and utility in forming new carbon-carbon and carbon-heteroatom bonds. google.com They serve as precursors in the synthesis of a wide array of products, from pharmaceuticals and agrochemicals to dyes and polymers. The combination of these two functionalities within a single molecule, as seen in Ethyl 4-(3-formylphenoxy)butanoate, provides a platform for diverse and controlled synthetic transformations.

Significance as a Versatile Synthetic Building Block in Organic Synthesis

The true value of this compound lies in its capacity as a versatile synthetic building block. The presence of two distinct and reactive functional groups—the aldehyde and the ester—at different positions on the molecular framework allows for selective and sequential chemical modifications. This bifunctionality enables chemists to introduce complexity in a stepwise manner, building intricate molecular architectures.

For example, the aldehyde can be transformed without affecting the ester, and vice-versa, under appropriate reaction conditions. This orthogonality is a highly desirable feature in multi-step synthesis. The compound can act as a linchpin, connecting different molecular fragments through reactions at its two reactive centers. This makes it a valuable intermediate in the synthesis of targeted molecules, particularly in the development of new pharmaceutical agents and other specialty chemicals where precise structural control is paramount.

Structural Features and Functional Group Analysis for Synthetic Utility

The synthetic potential of this compound is directly tied to the reactivity of its constituent functional groups. A standard method for synthesizing this compound would likely involve the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde (B18108) with ethyl 4-bromobutanoate in the presence of a weak base like potassium carbonate. A similar synthesis has been documented for the para-isomer, ethyl 4-(4-formylphenoxy)butanoate. prepchem.com

| Property | Data |

| Chemical Formula | C13H16O4 nih.gov |

| Molecular Weight | 236.26 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 73718-01-1 nih.gov |

The aromatic aldehyde group is an electrophilic center, making it susceptible to nucleophilic attack. This opens up a vast array of possible transformations, including:

Oxidation: The formyl group can be easily oxidized to a carboxylic acid, providing another handle for further functionalization, such as amide bond formation.

Reduction: Selective reduction can convert the aldehyde to a primary alcohol (a hydroxymethyl group), which can then be used in ether or ester linkages. google.com

Reductive Amination: Reaction with an amine in the presence of a reducing agent forms a new secondary or tertiary amine.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of alkenes by reacting the aldehyde with phosphorus ylides.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, to form new carbon-carbon bonds and build molecular complexity.

The ethyl ester group also offers several avenues for synthetic modification, distinct from the aldehyde's reactivity.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is fundamental, as the resulting acid can be converted into acid chlorides, amides, or other esters. The hydrolysis of ethyl esters to their parent carboxylic acids is a common step in the synthesis of more complex molecules, such as in the modification of morphine derivatives. d-nb.inforesearchgate.net

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol.

Transesterification: Reaction with a different alcohol in the presence of a catalyst can swap the ethyl group for another alkyl or aryl group, altering the properties of the molecule.

Claisen Condensation: The alpha-protons (on the carbon adjacent to the ester's carbonyl group) have some acidity and can be removed by a strong base to form an enolate, which can then participate in carbon-carbon bond-forming reactions.

The aryloxy ether linkage is generally a stable feature of the molecule. Its robustness under many reaction conditions that target the aldehyde or ester groups is a key advantage. This stability ensures that the core scaffold of the molecule remains intact while modifications are made at the termini. This resilience is crucial for maintaining the structural integrity of the molecule throughout a multi-step synthetic sequence.

Overview of Research Trajectories Involving Formylphenoxybutanoate Scaffolds

While specific research focused exclusively on this compound is not extensively published, the broader class of phenoxy derivatives serves as a valuable proxy for its potential applications. These scaffolds are frequently explored in medicinal chemistry and materials science.

Research involving similar structures, such as formylphenoxypropane derivatives, indicates their use as intermediates in the synthesis of pharmacologically active compounds, including agents with potential anti-peptic ulcer activity. google.com The general strategy involves modifying the aldehyde and using the ether-linked side chain as a specific spacer to position other functional groups.

Furthermore, the synthesis of flavonoid derivatives often involves building upon phenolic starting materials, where ether linkages are formed and aldehyde or ketone functionalities are manipulated to construct the final heterocyclic system. nih.gov The formylphenoxybutanoate scaffold provides a ready-made starting point for such synthetic endeavors. The term "scaffold" in this context refers to a core molecular framework upon which a variety of chemical appendages can be built, leading to a library of related compounds for screening for biological activity or material properties. nih.govmdpi.com The dual reactivity of the formylphenoxybutanoate structure makes it an ideal candidate for such combinatorial chemistry approaches, aiming to discover new molecules with desired functions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-formylphenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-16-13(15)7-4-8-17-12-6-3-5-11(9-12)10-14/h3,5-6,9-10H,2,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKZXCOPRAANIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440395 | |

| Record name | Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73718-01-1 | |

| Record name | Butanoic acid, 4-(3-formylphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 3 Formylphenoxy Butanoate and Analogues

Established Synthetic Routes for Phenoxybutanoate Derivatives

The creation of the ether linkage in phenoxybutanoate derivatives is a central challenge addressed by several reliable synthetic protocols. These methods typically involve the coupling of a phenolic precursor with an appropriate alkyl halide.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers, including aromatic ethers like Ethyl 4-(3-formylphenoxy)butanoate. orgchemres.orgedubirdie.comwikipedia.org The reaction fundamentally involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion. vedantu.commasterorganicchemistry.comyoutube.com The phenoxide is generated in situ by reacting the corresponding phenol (B47542) with a base. wikipedia.org This approach is favored for its simplicity and the broad availability of starting materials. edubirdie.com For the synthesis to be efficient, the alkyl halide should ideally be primary or methyl to minimize competing elimination reactions. masterorganicchemistry.comyoutube.com

A direct and common method for synthesizing this compound involves the reaction between 3-hydroxybenzaldehyde (B18108) and ethyl 4-bromobutanoate. analis.com.my A similar reaction is documented for the synthesis of the isomeric compound, Ethyl 4-(4-formylphenoxy)butanoate, where 4-hydroxybenzaldehyde (B117250) is used instead. prepchem.com In this process, the hydroxyl group of the benzaldehyde (B42025) is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of ethyl 4-bromobutanoate, displacing the bromide and forming the desired ether linkage. vedantu.comyoutube.com The reaction is a classic example of the Williamson ether synthesis applied to the preparation of functionalized aromatic ethers. wikipedia.org

A typical procedure involves stirring the hydroxybenzaldehyde with a base in a suitable solvent before the dropwise addition of ethyl 4-bromobutanoate. prepchem.com The reaction mixture is often heated under reflux for several hours to ensure completion. analis.com.myprepchem.com

Table 1: Example Synthesis of a Phenoxybutanoate Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

|---|

The choice of base and solvent is critical for the success of the Williamson ether synthesis. A base is required to deprotonate the phenolic hydroxyl group, which is not acidic enough to react directly with the alkyl halide. edubirdie.com Potassium carbonate (K₂CO₃) is a frequently used base for this purpose. prepchem.comresearchgate.netpnu.ac.ir It is a mild, solid base that is effective in promoting the reaction, often leading to high yields. orgchemres.orgpnu.ac.ir The carbonate ion, upon reacting with traces of water, can generate hydroxide (B78521) ions, which are strong enough to deprotonate the phenol, creating the necessary phenoxide nucleophile. vedantu.com

The solvent system plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred for SN2 reactions. edubirdie.com Dimethylformamide (DMF) is a common choice as it effectively dissolves both the ionic phenoxide and the organic alkyl halide, and it can accelerate the rate of SN2 reactions. orgchemres.orgresearchgate.net Other solvents like acetonitrile (B52724) and butanone have also been successfully employed. analis.com.myprepchem.com The selection of the solvent can influence reaction times and yields, with high-boiling solvents like DMF allowing for higher reaction temperatures, which can be necessary to drive the reaction to completion. researchgate.netpnu.ac.ir

Table 2: Common Conditions in Williamson Ether Synthesis

| Component | Role | Examples | Rationale |

|---|---|---|---|

| Base | Deprotonates the phenol to form the active nucleophile (phenoxide). edubirdie.com | K₂CO₃ researchgate.netpnu.ac.ir, NaOH researchgate.net | Mildness, availability, and effectiveness in generating the phenoxide. orgchemres.orgvedantu.com |

| Solvent | Dissolves reactants and facilitates the SN2 reaction. | DMF orgchemres.orgresearchgate.net, Acetonitrile analis.com.my, DMSO pnu.ac.ir | Polar aprotic nature enhances nucleophilicity and reaction rate. edubirdie.com |

| Temperature | Provides activation energy for the reaction. | 70-110 °C researchgate.net, Reflux prepchem.com | Higher temperatures can increase reaction rate and yield, especially for less reactive substrates. researchgate.net |

Precursor Synthesis and Reactivity (e.g., 3-Hydroxybenzaldehyde and Ethyl 4-Bromobutanoate)

The primary precursors for the synthesis of this compound are 3-hydroxybenzaldehyde and ethyl 4-bromobutanoate.

3-Hydroxybenzaldehyde (also known as m-hydroxybenzaldehyde) is a solid organic compound with the formula HOC₆H₄CHO. wikipedia.orgnih.gov It is one of three isomers of hydroxybenzaldehyde. wikipedia.org Its synthesis can be achieved from 3-nitrobenzaldehyde (B41214) through a sequence involving the reduction of the nitro group to an amine, followed by diazotization and hydrolysis. wikipedia.org Another route involves the oxidation of 3-hydroxybenzyl alcohol. researchgate.net The reactivity of 3-hydroxybenzaldehyde is characterized by its two functional groups: the aldehyde and the phenolic hydroxyl. The hydroxyl group is weakly acidic and can be deprotonated under basic conditions to form a phenoxide, which is a key step in the Williamson ether synthesis. analis.com.mywikipedia.org The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid or condensation reactions. analis.com.my

Ethyl 4-bromobutanoate is a brominated ester that serves as a versatile building block in organic synthesis. A common synthetic method involves the reaction of γ-butyrolactone with hydrogen bromide in the presence of ethanol. chemicalbook.comchemicalbook.com This one-step process cleaves the lactone ring to form 4-bromobutyric acid, which is then esterified with ethanol. google.com The reactivity of ethyl 4-bromobutanoate is dominated by the presence of the bromine atom, which acts as a good leaving group in nucleophilic substitution reactions. masterorganicchemistry.com This makes it an excellent electrophile for reactions with nucleophiles like the phenoxide ion derived from 3-hydroxybenzaldehyde. youtube.com

Emerging Synthetic Strategies Incorporating Formylphenoxybutanoate Systems

While classical methods are robust, research continues into novel synthetic strategies, including those that offer greater efficiency, sustainability, or access to complex molecular architectures.

Biocatalytic Approaches in Complex Molecule Assembly

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an emerging field that offers significant advantages in terms of selectivity and environmental friendliness. mdpi.comnih.gov While direct biocatalytic synthesis of this compound itself is not widely documented, enzymes are extensively used in the synthesis of complex molecules that may contain similar structural motifs. nih.govresearchgate.net

For instance, enzymes like alcohol dehydrogenases are used for the stereoselective synthesis of chiral alcohols, which could be precursors to phenolic compounds. google.com Aldolases are employed for creating hydroxylated building blocks, and lipases are used for esterification reactions. nih.govnih.gov Although a specific enzyme for the etherification step to form the phenoxybutanoate structure is not commonly cited, the principles of biocatalysis are being applied to create complex natural products and pharmaceuticals. nih.govchemrxiv.org The development of new enzymes or the engineering of existing ones could potentially lead to biocatalytic routes for the synthesis of formylphenoxybutanoate systems in the future, offering a greener alternative to traditional chemical methods. mdpi.comchemrxiv.org

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the components, represent a powerful tool in modern synthetic chemistry. wikipedia.orgbeilstein-journals.org The Ugi and Passerini reactions are prominent examples of MCRs that could be adapted for the synthesis of analogues of this compound, leading to structures with greater molecular diversity.

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction is a one-pot synthesis that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgyoutube.com A plausible Ugi reaction to generate an analogue of this compound could involve 3-hydroxybenzaldehyde, an amine, a carboxylic acid, and an isocyanide bearing the butanoate chain.

A proposed Ugi reaction for the synthesis of a structurally related peptoid is depicted below:

Aldehyde: 3-Hydroxybenzaldehyde

Amine: Methylamine

Carboxylic Acid: Acetic Acid

Isocyanide: Ethyl 4-isocyanobutanoate

The reaction would proceed through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide, followed by the addition of the carboxylate and a final Mumm rearrangement, would yield the desired α-acylamino amide product. wikipedia.org

Table 1: Proposed Ugi Reaction for an Analogue of this compound

| Entry | Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Proposed Yield (%) |

| 1 | 3-Hydroxybenzaldehyde | Methylamine | Acetic Acid | Ethyl 4-isocyanobutanoate | Ethyl 4-(2-((3-formylphenyl)(methylamino))acetamido)butanoate | 75-85 |

| 2 | 3-Hydroxybenzaldehyde | Benzylamine | Benzoic Acid | Ethyl 4-isocyanobutanoate | Ethyl 4-(2-(benzyl((3-formylphenyl)methyl)amino)-2-oxoacetamido)butanoate | 70-80 |

Note: Yields are hypothetical and based on typical Ugi reaction efficiencies reported in the literature for similar substrates. nih.govfrontiersin.org

Passerini Three-Component Reaction:

The Passerini reaction is another significant MCR that involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to furnish an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgchemistnotes.com This reaction could be employed to synthesize analogues where the ether linkage is replaced by an acyloxy group.

A proposed Passerini reaction is as follows:

Carbonyl Compound: 3-Formylbenzaldehyde

Carboxylic Acid: 4-Hydroxybutanoic acid

Isocyanide: Ethyl isocyanoacetate

Table 2: Proposed Passerini Reaction for an Analogue of this compound

| Entry | Carbonyl Compound | Carboxylic Acid | Isocyanide | Product | Proposed Yield (%) |

| 1 | 3-Formylbenzaldehyde | 4-Hydroxybutanoic acid | Ethyl isocyanoacetate | Ethyl 2-((4-(3-formylbenzoyloxy)butanoyl)amino)acetate | 65-75 |

Note: Yields are hypothetical and based on typical Passerini reaction efficiencies. slideshare.netyoutube.com

Domino and Cascade Reaction Sequences

Domino and cascade reactions, in which a series of intramolecular reactions are triggered by a single event, provide an elegant and efficient means to construct complex molecular architectures from simple precursors. e-bookshelf.deresearchgate.net

Heck-Aza-Michael Domino Reaction:

A domino Heck-aza-Michael reaction could be envisioned for the synthesis of nitrogen-containing heterocyclic analogues of this compound. researchgate.netrsc.orgnih.gov This sequence would involve an initial intermolecular Heck reaction followed by an intramolecular aza-Michael addition.

A proposed reaction scheme could start with 3-bromobenzaldehyde (B42254) and a suitable amine containing the butanoate moiety. The palladium-catalyzed Heck reaction with an acrylate (B77674) would be followed by an intramolecular aza-Michael addition to form a heterocyclic ring.

Table 3: Proposed Domino Heck-Aza-Michael Reaction

| Entry | Aryl Halide | Amine | Alkene | Catalyst | Base | Product | Proposed Yield (%) |

| 1 | 3-Bromobenzaldehyde | Ethyl 4-aminobutanoate | Ethyl acrylate | Pd(OAc)₂/PPh₃ | K₂CO₃ | Ethyl 4-(1-(3-formylphenyl)-2-oxopyrrolidin-3-yl)propanoate | 60-70 |

Note: Yields are hypothetical and based on reported yields for similar domino Heck-aza-Michael reactions. rsc.orgscispace.com

Enzyme-Initiated Cascade Reactions:

Biocatalysis offers a green and highly selective approach to complex molecule synthesis. An enzyme-initiated cascade could be designed for the stereoselective synthesis of functionalized analogues. For instance, a lipase (B570770) could be used to resolve a racemic precursor, initiating a cascade of reactions. While specific examples for this compound are not documented, the principle has been demonstrated in the synthesis of other complex molecules. acs.org

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the aforementioned synthetic methodologies are highly dependent on the optimization of various reaction parameters.

For Multi-Component Reactions (Ugi and Passerini):

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or methanol (B129727) are often preferred for Ugi reactions to facilitate the formation of the initial imine and subsequent steps. wikipedia.org The Passerini reaction can be effective in aprotic solvents at high concentrations. organic-chemistry.org

Temperature: Both reactions are typically carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

Catalyst: While often uncatalyzed, Lewis acids can be employed to enhance the rate and selectivity of Ugi and Passerini reactions.

For Domino and Cascade Reactions:

Catalyst System: The choice of palladium catalyst and ligand is crucial for the success of the Heck reaction component. Ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized phosphine (B1218219) ligands can be used. researchgate.netrsc.org

Base: An appropriate base is required to neutralize the acid generated during the Heck reaction and to facilitate the subsequent aza-Michael addition. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used. researchgate.net

Temperature: The reaction temperature needs to be carefully controlled to balance the rates of the individual steps in the domino sequence.

Optimization of the Classical Williamson Ether Synthesis:

For the conventional synthesis of this compound via Williamson ether synthesis from 3-hydroxybenzaldehyde and ethyl 4-bromobutanoate, several factors can be optimized:

Base: The choice of base is critical for the deprotonation of the phenolic hydroxyl group. Stronger bases can lead to higher yields, but may also promote side reactions. Common bases include potassium carbonate and sodium hydride. francis-press.commasterorganicchemistry.com

Solvent: Polar aprotic solvents like DMF or acetonitrile are generally effective in dissolving the reactants and facilitating the SN2 reaction. masterorganicchemistry.com

Temperature: The reaction is typically heated to increase the reaction rate, but excessive temperatures can lead to decomposition.

Phase-Transfer Catalysis: The use of a phase-transfer catalyst can be beneficial, especially when dealing with reactants of differing solubility, to enhance the reaction rate. francis-press.com

Table 4: Optimization of Williamson Ether Synthesis for this compound

| Entry | Base | Solvent | Temperature (°C) | Catalyst | Yield (%) |

| 1 | K₂CO₃ | Acetone | Reflux | None | 65 |

| 2 | NaH | DMF | 80 | None | 78 |

| 3 | K₂CO₃ | Acetonitrile | Reflux | TBAB | 85 |

| 4 | Cs₂CO₃ | DMF | 60 | None | 90 |

Note: This table presents hypothetical data based on typical optimization studies for Williamson ether synthesis of phenolic compounds. TBAB = Tetrabutylammonium bromide. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 3 Formylphenoxy Butanoate

Reactivity of the Aromatic Aldehyde Functionality

The aldehyde group attached to the phenoxy ring is a focal point for a variety of chemical transformations, including oxidation, reduction, condensation, and electrophilic aromatic substitution.

Oxidation Pathways to Carboxylic Acids

The formyl group of Ethyl 4-(3-formylphenoxy)butanoate can be readily oxidized to the corresponding carboxylic acid, yielding 3-(3-carboxy-henoxy)butanoic acid ethyl ester. This transformation is a common reaction for aromatic aldehydes and can be achieved using a range of oxidizing agents. The selection of the oxidant is crucial to ensure the integrity of the ester functionality, which can be susceptible to hydrolysis under harsh conditions.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium permanganate (B83412) (KMnO4) | Basic, followed by acidic workup | 3-(3-carboxy-henoxy)butanoic acid ethyl ester |

| Jones reagent (CrO3/H2SO4) | Acetone, 0°C to room temperature | 3-(3-carboxy-henoxy)butanoic acid ethyl ester |

| Tollens' reagent ([Ag(NH3)2]+) | Aqueous ammonia | 3-(3-carboxy-henoxy)butanoic acid ethyl ester |

This table presents common oxidizing agents for the conversion of aromatic aldehydes to carboxylic acids.

The mechanism of oxidation typically involves the initial formation of a hydrate from the aldehyde, which is then further oxidized. For instance, with potassium permanganate, the reaction proceeds through a manganate ester intermediate that subsequently decomposes to the carboxylate.

Reduction Methodologies to Hydroxyl Groups

The aldehyde functionality can be selectively reduced to a primary alcohol, affording Ethyl 4-(3-(hydroxymethyl)phenoxy)butanoate. This reduction can be accomplished using various hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a particularly mild and selective reagent for this purpose, as it readily reduces aldehydes but does not typically affect esters under standard conditions askfilo.com. This selectivity is a key advantage in the manipulation of bifunctional molecules like this compound.

| Reducing Agent | Solvent | Product |

| Sodium borohydride (NaBH4) | Methanol (B129727), Ethanol | Ethyl 4-(3-(hydroxymethyl)phenoxy)butanoate |

| Lithium aluminum hydride (LiAlH4) | Diethyl ether, THF | Ethyl 4-(3-(hydroxymethyl)phenoxy)butanoate and 4-(3-(hydroxymethyl)phenoxy)butan-1-ol |

| Catalytic Hydrogenation (H2/catalyst) | Ethanol, Ethyl acetate | Ethyl 4-(3-(hydroxymethyl)phenoxy)butanoate |

This table highlights common reducing agents for the conversion of aromatic aldehydes to primary alcohols.

The mechanism of reduction with sodium borohydride involves the nucleophilic addition of a hydride ion (H-) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent to yield the primary alcohol. The use of stronger reducing agents like lithium aluminum hydride (LiAlH4) would lead to the reduction of both the aldehyde and the ester functionalities.

Condensation Reactions, Including Schiff Base Formation

The carbonyl group of the aromatic aldehyde is electrophilic and can undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. The reaction of this compound with a primary amine, such as aniline, in the presence of an acid catalyst, would yield the corresponding Schiff base.

The formation of a Schiff base is a reversible reaction that typically proceeds in two steps: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of the carbinolamine to yield the imine. The general mechanism is as follows:

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen atom pushes out the water molecule, forming a double bond between the carbon and nitrogen atoms and generating the iminium ion.

Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom to give the final Schiff base.

A study on the synthesis of a Schiff base from 3-hydroxybenzaldehyde (B18108) and 4-amino-3-hydroxybenzoic acid demonstrated the successful condensation of a substituted benzaldehyde (B42025) with an amine under reflux in ethanol with a catalytic amount of glacial acetic acid semanticscholar.org. This provides a relevant model for the expected reactivity of this compound in similar condensation reactions.

Electrophilic Aromatic Substitution (EAS) Potential

The benzene (B151609) ring of this compound is substituted with two groups: a formyl group and an ether-linked butanoate chain. The directing effects of these substituents will govern the position of any subsequent electrophilic aromatic substitution reactions.

-CHO (Formyl) group: The formyl group is a deactivating group and a meta-director. It deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive and resonance effects. The resonance structures show a buildup of positive charge at the ortho and para positions, making the meta position the most favorable for electrophilic attack.

-O-(CH2)3COOEt (4-ethoxycarbonyl)propoxy) group: The ether oxygen has lone pairs of electrons that it can donate to the aromatic ring through resonance. This makes the alkoxy group an activating group and an ortho-, para-director youtube.com.

In this compound, these two groups are in a meta relationship to each other. The directing effects of the two groups are as follows:

The activating alkoxy group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).

The deactivating formyl group directs incoming electrophiles to the positions meta to it (positions 5 and the carbon attached to the alkoxy group).

The positions ortho and para to the activating alkoxy group (positions 2, 4, and 6) are the most likely sites for electrophilic aromatic substitution. The activating effect of the alkoxy group will generally outweigh the deactivating effect of the formyl group at these positions. Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution occurring at the positions ortho and para to the ether linkage.

Reactivity of the Ester Moiety

The ethyl ester group in this compound is also susceptible to chemical transformation, most notably through hydrolysis.

Hydrolysis Reactions of the Ethyl Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(3-formylphenoxy)butanoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis in a reversible reaction. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol and the formation of the carboxylic acid.

Base-Promoted Hydrolysis (Saponification):

Base-promoted hydrolysis, also known as saponification, is an irreversible process. A hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide ion. The ethoxide ion then deprotonates the newly formed carboxylic acid to give a carboxylate salt and ethanol. An acidic workup is required to protonate the carboxylate salt and obtain the final carboxylic acid product.

| Condition | Products | Reversibility |

| Acidic (e.g., H2SO4, H2O) | 4-(3-formylphenoxy)butanoic acid + Ethanol | Reversible |

| Basic (e.g., NaOH, H2O), then acid workup | 4-(3-formylphenoxy)butanoic acid + Ethanol | Irreversible |

This table summarizes the products and reversibility of ester hydrolysis under acidic and basic conditions.

Transesterification Processes

Transesterification is a fundamental reaction for esters, involving the exchange of the alkoxy group with another alcohol, typically under acidic or basic catalysis. wikipedia.org For this compound, this process allows for the substitution of the ethyl group with other alkyl or aryl groups, yielding a range of different esters.

Under acidic conditions, the reaction is catalyzed by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comresearchgate.net An external alcohol can then perform a nucleophilic attack, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the new ester. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com

Basic conditions, conversely, utilize an alkoxide nucleophile, which is more reactive than a neutral alcohol. masterorganicchemistry.com The reaction proceeds via nucleophilic addition to the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. masterorganicchemistry.comyoutube.com The choice of base and solvent is crucial to prevent unwanted side reactions, such as saponification.

While specific kinetic data for the transesterification of this compound is not extensively documented, the general conditions for such transformations on aromatic esters are well-established.

Table 1: Illustrative Conditions for Transesterification of Aromatic Esters

| Ester Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| Methyl Benzoate | Sodium Ethoxide | Ethanol | Reflux | Ethyl Benzoate | masterorganicchemistry.com |

| Ethyl Acetate | NaHSO₄/Silica (B1680970) Gel | Acetic Acid | N/A | Acetyl Esters | organic-chemistry.org |

| Various Esters | Sc(OTf)₃ | Various Alcohols | Reflux | Transesterified Esters | organic-chemistry.org |

| Various Esters | K₂HPO₄ | Methanol | N/A | Methyl Esters | organic-chemistry.org |

Nucleophilic Acyl Substitution Reactions

Hydrolysis: Hydrolysis of the ester to the corresponding carboxylic acid, 4-(3-formylphenoxy)butanoic acid, can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org It requires heating the ester with a large excess of water and a strong acid catalyst. libretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. masterorganicchemistry.comlibretexts.org The ester is treated with a strong base, such as sodium hydroxide, which results in the formation of a carboxylate salt. masterorganicchemistry.com An acidic workup is then required to protonate the carboxylate and yield the neutral carboxylic acid. masterorganicchemistry.com

Amidation: Direct reaction with ammonia or primary/secondary amines can convert the ester into the corresponding amide. This reaction, often termed aminolysis, is generally slower than hydrolysis and may require heating or catalysis. vanderbilt.edu The use of bases like potassium tert-butoxide can promote the direct amidation of unactivated esters. nih.govresearchgate.net More advanced methods utilize coupling agents or metal catalysts to facilitate the transformation under milder conditions. researchgate.netorganic-chemistry.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.orgchemistrysteps.com The first equivalent adds to the carbonyl group, and the tetrahedral intermediate collapses, eliminating the ethoxide to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an aqueous workup. chemistrysteps.comyoutube.com For this compound, this reaction would be complicated by the presence of the aldehyde group, which is also highly reactive towards Grignard reagents.

Transformations Involving the Ether Linkage and Alkyl Chain

Cleavage Reactions of the Phenoxy Ether

The phenoxy ether linkage in this compound is generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.com This reaction is a nucleophilic substitution process.

The mechanism begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org The halide anion (Br⁻ or I⁻) then acts as a nucleophile. In the case of an aryl alkyl ether, the reaction proceeds via an Sₙ2 mechanism where the nucleophile attacks the less sterically hindered alkyl carbon. libretexts.org For this molecule, the attack would occur on the methylene carbon of the butanoate chain adjacent to the ether oxygen, breaking the alkyl C-O bond. This regioselectivity occurs because nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is highly unfavorable. masterorganicchemistry.comlibretexts.org

The final products of the cleavage would therefore be 3-hydroxybenzaldehyde and ethyl 4-bromobutanoate.

Derivatization of the Butanoate Chain

The butanoate portion of the molecule offers several sites for chemical modification beyond the ester group itself.

Reduction of the Ester: The ester can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce the ester to a primary alcohol, 4-(3-formylphenoxy)butan-1-ol. libretexts.orglibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further. uomustansiriyah.edu.iq

Diisobutylaluminium hydride (DIBAL-H) can be used to achieve a partial reduction to the aldehyde, 4-(3-formylphenoxy)butanal, when used at low temperatures. libretexts.org This reagent forms a stable tetrahedral intermediate that does not collapse until an aqueous workup is performed.

α-Halogenation: The α-protons on the carbon adjacent to the ester carbonyl (C2 of the butanoate chain) are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then react with halogens (Cl₂, Br₂, I₂) to yield an α-halo ester. libretexts.org However, α-halogenation of esters is often less straightforward than for ketones or aldehydes. A related reaction, the Hell-Volhard-Zelinsky (HVZ) reaction, is specific for the α-halogenation of carboxylic acids and proceeds via an acid halide intermediate. youtube.com

Influence of Aromatic Substituents on Functional Group Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of the two substituents on the aromatic ring: the formyl group (-CHO) and the 4-(ethoxycarbonyl)propyloxy group (-O(CH₂)₃COOEt).

Formyl Group (-CHO): This group is strongly electron-withdrawing due to both induction and resonance effects. As a meta-director for electrophilic aromatic substitution, it deactivates the benzene ring towards attack by electrophiles. Its electron-withdrawing nature will increase the acidity of the phenolic proton in the parent 3-hydroxybenzaldehyde, which in turn affects the nucleophilicity of the phenoxide during the synthesis of the ether linkage.

Alkoxy Group (-O(CH₂)₃COOEt): The ether oxygen is electron-donating through resonance (lending a lone pair to the ring) but electron-withdrawing through induction due to its electronegativity. The net effect is typically activation of the ring towards electrophilic aromatic substitution, with ortho- and para-directing influence.

In this compound, these two groups are in a meta position relative to each other.

Reactivity of the Aldehyde: The presence of the electron-donating alkoxy group (para to one of the ring carbons and ortho to another) may slightly increase the electron density on the ring, but its effect on the meta-positioned aldehyde is primarily inductive. The aldehyde's reactivity towards nucleophiles is largely preserved and is also influenced by the steric bulk of the adjacent ether linkage.

Reactivity of the Ether Linkage: The strong electron-withdrawing nature of the formyl group can influence the stability of the ether bond. It may make the ether oxygen less basic and therefore slightly less susceptible to protonation, which is the first step in acid-catalyzed cleavage.

Reactivity of the Butanoate Chain: The electronic effects transmitted through the aromatic ring and ether linkage to the butanoate chain are minimal. The acidity of the α-protons on the butanoate chain is primarily determined by the adjacent ester carbonyl group and is unlikely to be significantly affected by the aromatic substituents.

Mechanistic Interpretations of Key Transformations

The reactions of this compound are governed by well-established mechanistic pathways common to carbonyl compounds and ethers.

Mechanism of Nucleophilic Acyl Substitution (e.g., Basic Hydrolysis):

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. masterorganicchemistry.com

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the ethoxide ion (⁻OEt), being a weaker base than the incoming hydroxide, is expelled as the leaving group. masterorganicchemistry.com

Mechanism of Acid-Catalyzed Ether Cleavage:

Protonation: The ether oxygen is protonated by a strong acid (e.g., HBr), forming an oxonium ion. This step converts the poor leaving group (-OR) into a good leaving group (-ROH). wikipedia.orgchemistrysteps.com

Nucleophilic Attack (Sₙ2): A bromide ion (Br⁻) acts as a nucleophile and attacks the least sterically hindered carbon adjacent to the ether oxygen via an Sₙ2 mechanism. wikipedia.orglibretexts.org In this molecule, this is the CH₂ group of the butanoate chain attached to the phenoxy oxygen. The attack occurs from the backside, leading to the cleavage of the C-O bond.

Product Formation: The Sₙ2 attack results in the formation of 3-hydroxybenzaldehyde and ethyl 4-bromobutanoate.

Elucidation of Reaction Pathways and Intermediates

The chemical reactivity of this compound is characterized by the independent and concerted reactions of its constituent functional groups. The primary reaction pathways involve transformations of the aldehyde, ester, and ether moieties.

Reactions of the Aldehyde Group:

The formyl group (-CHO) attached to the aromatic ring is a primary site of reactivity. It readily undergoes nucleophilic addition and condensation reactions.

Catalytic Hydrogenation: The aldehyde can be selectively reduced to a primary alcohol, yielding Ethyl 4-(3-(hydroxymethyl)phenoxy)butanoate. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney nickel, or ruthenium-based catalysts. researchgate.net The reaction proceeds via the addition of hydrogen across the carbonyl double bond. The mechanism involves the adsorption of both the aldehyde and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the carbonyl carbon and oxygen, forming a hemiacetal-like intermediate which is then further reduced to the alcohol.

Knoevenagel Condensation: The aldehyde group can participate in Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine or ammonium acetate. bhu.ac.innih.gov This reaction leads to the formation of a new carbon-carbon double bond. The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an aldol-type intermediate. Subsequent dehydration of this intermediate yields the α,β-unsaturated product. nih.gov

Wittig Reaction: The Wittig reaction provides a versatile method for converting the aldehyde into an alkene. sciepub.com This reaction involves the use of a phosphorus ylide (a Wittig reagent), such as methyltriphenylphosphonium bromide, which is generated in situ by treatment with a strong base. The ylide attacks the aldehyde to form a betaine intermediate, which then collapses to form an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.

Reactions of the Ester Group:

The ethyl butanoate moiety is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(3-formylphenoxy)butanoic acid, and ethanol. This reaction can be catalyzed by either acid or base. chemicaljournals.com

Acid-Catalyzed Hydrolysis: This is a reversible process, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion results in the formation of the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt.

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. jbiochemtech.com For example, reaction with methanol would yield mthis compound. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Reactions of the Ether Linkage:

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions using strong acids or Lewis acids.

Ether Cleavage: Reagents such as boron tribromide (BBr₃) are effective for the cleavage of aryl alkyl ethers. researchgate.netnih.govnih.gov The mechanism involves the coordination of the Lewis acid (BBr₃) to the ether oxygen, making it a better leaving group. A nucleophile, in this case, a bromide ion, then attacks the alkyl carbon of the ether, leading to the cleavage of the C-O bond and the formation of a phenol (B47542) and an alkyl bromide. nih.govnih.gov

Role of Catalysis in Directing Reactivity and Selectivity

Catalysis plays a crucial role in controlling the reactivity and selectivity of the transformations of this compound. The choice of catalyst can direct the reaction to a specific functional group and influence the nature of the product formed.

Catalysis in Aldehyde Transformations:

Selective Hydrogenation: The chemoselective hydrogenation of the aldehyde in the presence of the ester and aromatic ring is a key challenge. Catalysts based on noble metals like palladium and platinum can be employed, but careful control of reaction conditions (temperature, pressure, solvent) is necessary to avoid over-reduction of the ester or hydrogenation of the aromatic ring. researchgate.net Manganese-based catalysts have also shown high efficiency and selectivity for the hydrogenation of aldehydes under mild, base-free conditions. nih.gov

Knoevenagel Condensation Catalysts: The Knoevenagel condensation is typically catalyzed by weak bases. The catalyst's role is to facilitate the formation of the carbanion from the active methylene compound without promoting self-condensation of the aldehyde. bhu.ac.in The use of bifunctional catalysts, such as amino-functionalized metal-organic frameworks (MOFs), which possess both Lewis acidic and basic sites, can enhance the reaction rate and efficiency. nih.gov The Lewis acid sites activate the carbonyl group of the aldehyde, while the basic sites promote the deprotonation of the active methylene compound. nih.gov

Catalysis in Ester Transformations:

Acid and Base Catalysis in Hydrolysis and Transesterification: Both acid and base catalysis are fundamental to the hydrolysis and transesterification of the ester group. In acid catalysis, the protonation of the carbonyl oxygen activates the ester towards nucleophilic attack. In base catalysis, the deprotonation of the nucleophile (water or alcohol) increases its nucleophilicity. jbiochemtech.com The choice between acid and base catalysis can influence the reaction rate and equilibrium position.

Data Tables

Table 1: Catalytic Hydrogenation of Aromatic Aldehydes

| Aldehyde | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Product | Ref |

|---|---|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | [Mn(PNP-iPr)(CO)₂(H)] (0.1 mol%) | 30 | 25 | 4 | 100 | 4-Fluorobenzyl alcohol | nih.gov |

| 3-Methoxybenzaldehyde | Ru/CMK-3 | 20 | 25 | 1 | 10 | 3-Methoxybenzyl alcohol | researchgate.net |

Table 2: Knoevenagel Condensation of Benzaldehyde Derivatives with Malononitrile

| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Benzaldehyde | Ammonium Acetate | None (Sonication) | Room Temp. | 5-7 min | 95 | bhu.ac.in |

| Benzaldehyde | HKUST-ED | Ethanol | Room Temp. | 5 min | 100 | nih.gov |

Table 3: Wittig Reaction of Aldehydes

| Aldehyde | Wittig Reagent | Base | Solvent | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Benzaldehyde | Methyltriphenylphosphonium bromide | NaHCO₃ (aq) | Water | 1 | High | sciepub.com |

| 4-Oxo-proline methyl ester | Methyltriphenylphosphonium bromide | KOtBu | THF | 3 (reflux) | - | chemicalforums.com |

Table 4: Base-Catalyzed Hydrolysis of Ethyl Benzoate Derivatives

| Ester | Base | Solvent | Temperature (°C) | Rate Constant (k) | Ref |

|---|---|---|---|---|---|

| Ethyl Benzoate | NaOH | Methanol-Water | 20-40 | Varies with solvent composition | chemicaljournals.com |

| Ethyl p-bromobenzoate | NaOH | - | - | Lower hydrolytic stability than unsubstituted | - |

Table 5: Transesterification of Ethyl Esters

| Ester | Alcohol | Catalyst | Temperature (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|

| Ethyl Acetate | Methanol | Na₂Si₂O₅ | 65 | ~70 (conversion) | ntnu.no |

| Ethyl Acetate | Various | MgO | - | - | jbiochemtech.com |

Table 6: Cleavage of Aryl Alkyl Ethers

| Ether | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Anisole | BBr₃ | Dichloromethane | - | - | - | nih.govnih.gov |

| General Aryl Methyl Ethers | BBr₃ | - | - | - | - | researchgate.netnih.gov |

Applications of Ethyl 4 3 Formylphenoxy Butanoate in Advanced Organic Synthesis

Intermediate in the Construction of Complex Organic Architectures

The distinct functional groups of Ethyl 4-(3-formylphenoxy)butanoate make it an ideal precursor for creating large and intricate molecular structures. The aldehyde provides a key reactive site for carbon-carbon and carbon-heteroatom bond formation, while the ester-containing side chain can be used for extension or cyclization.

Porphyrin Core Synthesis

The formyl group is a critical component in the synthesis of porphyrins, a class of macrocyclic compounds with significant applications in materials science and medicine. In synthetic strategies like the Lindsey acid-catalyzed condensation, an aromatic aldehyde is reacted with pyrrole (B145914) or a dipyrromethane to form the porphyrin macrocycle. nih.govnih.gov this compound can serve as the aldehyde component in such reactions, leading to the formation of meso-substituted porphyrins.

The presence of the 3-(ethoxycarbonyl)propyloxy substituent at the meso-position of the porphyrin ring offers several advantages. It provides a synthetic handle for further functionalization or for linking the porphyrin core to other molecular systems or solid supports. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to anchor the porphyrin into metal-organic frameworks (MOFs). nih.gov

Table 1: Porphyrin Synthesis via Lindsey Condensation

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Structure |

|---|---|---|---|

| This compound | Pyrrole | [4+1] Condensation | meso-Tetrakis(3-(3-carboxypropyl)oxyphenyl)porphyrin (after hydrolysis) |

Macrocyclic Compound Formation

The dual functionality of this compound provides a pathway for the synthesis of novel macrocycles. The ethyl butanoate side chain is a key structural element for macrocyclization. Through hydrolysis, the terminal ester is converted to a carboxylic acid. This transformation sets the stage for an intramolecular cyclization reaction. For instance, the aldehyde group can be reductively aminated to introduce a long-chain amine, which can then form an amide bond with the terminal carboxylic acid, resulting in a macrocyclic lactam. Alternatively, other well-established macrolactonization strategies could be employed.

Polyheterocyclic System Construction

The aldehyde functionality of this compound is a gateway to a vast array of heterocyclic and polyheterocyclic systems. Condensation reactions between the formyl group and various di-nucleophiles or multi-component reaction strategies can be used to construct rings. nih.gov For example, reaction with β-diketones, ammonia, and an ester under Hantzsch-type conditions can yield substituted pyridines. Similarly, reactions with amidines or ureas can lead to the formation of pyrimidine (B1678525) rings. These strategies allow the phenoxybutanoate moiety to be incorporated as a significant substituent on diverse heterocyclic cores, influencing their physical and biological properties. mdpi.comresearchgate.net

Table 2: Potential Heterocyclic Systems from this compound

| Reaction Type | Co-reactant(s) | Resulting Heterocycle |

|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, Ammonia | Dihydropyridine |

| Biginelli Reaction | Urea, Ethyl acetoacetate | Dihydropyrimidone |

| Ugi-Zhu Reaction | Amine, Isocyanide, Carboxylic Acid | Pyrrolo-pyridinone nih.gov |

Contribution to Total Synthesis Endeavors

Beyond serving as a building block for general molecular architectures, this compound is a valuable starting material in the targeted synthesis of molecules with potential real-world applications, such as bioactive compounds and analogues of natural products.

Synthesis of Bioactive Molecule Frameworks

Many classes of bioactive molecules, including various pharmaceuticals, are built upon frameworks containing substituted aromatic rings, ether linkages, and heterocyclic systems. enamine.net this compound provides a prefabricated segment that combines these features. By incorporating this compound into a synthetic route, chemists can efficiently construct the core structures of potential therapeutic agents. For example, the synthesis of quinolone analogues, which are known to have anticancer properties, often starts from substituted aromatic aldehydes or ketones. mdpi.com Similarly, thiazole-containing compounds, which can be synthesized from aldehyde precursors, have shown a range of biological activities, including inhibitory effects against key enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.gov The use of this building block allows for the rapid generation of libraries of compounds for biological screening. researchgate.net

Natural Product Analogue Preparation

Natural products are a major source of inspiration for drug discovery, but their complex structures often make them difficult to synthesize and modify. A key strategy in medicinal chemistry is the preparation of simplified or modified analogues of natural products to improve their properties or to understand their structure-activity relationships (SAR). researchgate.net

This compound is an ideal starting point for what is known as Diverted Total Synthesis (DTS) or Diversity-Oriented Synthesis (DOS). mdpi.com Its structure contains elements found in various natural products, such as the phenoxy ether linkage present in some lignans (B1203133) and other complex polyketides. unina.it Chemists can use the aldehyde and ester functional groups to append the core unit onto different scaffolds or to build upon it, creating a series of analogues that systematically vary the structure of a parent natural product. This approach allows for the exploration of chemical space around a known bioactive compound in an efficient manner. researchgate.net

Precursor for Functional Materials and Specialty Chemicals

The distinct functionalities within this compound make it a valuable starting material for creating specialized polymers, resins, and advanced chemical probes. Its ability to participate in a variety of chemical reactions allows for the tailored synthesis of materials with specific properties.

The aldehyde group in this compound serves as a key reactive site for polymer synthesis and modification. Aldehydes are well-known to undergo condensation reactions with phenols, ureas, and melamines to form thermosetting polymers. This compound can be incorporated as a monomer or a cross-linking agent to modify the properties of existing polymers. For instance, it can be used to introduce flexible pendant chains (the ethoxycarbonylpropoxy group) into a polymer backbone, potentially enhancing solubility, processability, or thermal properties.

The formyl group can react with polymers containing nucleophilic sites, such as polyamines or polyvinyl alcohol, to form Schiff bases or acetals, respectively. This covalent modification can be used to graft the phenoxybutanoate moiety onto a polymer surface or backbone, thereby altering its chemical and physical characteristics. This strategy is useful for preparing functionalized resins for applications such as solid-phase synthesis or chromatography.

Table 1: Potential Polymer Modification Reactions

| Reaction Type | Reactant/Polymer Type | Resulting Linkage | Potential Application |

| Condensation Polymerization | Phenols, Urea | Methylene bridge | Creation of functionalized phenolic or amino-resins |

| Grafting via Schiff Base | Polyamine, Chitosan | Imine (-C=N-) | Surface modification, functionalized hydrogels |

| Grafting via Acetal Formation | Polyvinyl alcohol | Acetal (-O-CH-O-) | Modifying material polarity and solubility |

A chemical probe is a molecule used to study and visualize biological systems. This compound possesses the necessary features to serve as a scaffold for such probes. The aldehyde functionality is a prime target for derivatization with reporter molecules, such as fluorophores, biotin, or other tags.

For example, fluorescent hydrazines or amines can readily condense with the formyl group to form stable, fluorescently labeled hydrazones or imines (which can be further reduced to stable secondary amines). mdpi.com This allows for the covalent attachment of a fluorescent tag, transforming the molecule into a probe. The butanoate ester provides a secondary handle that can be hydrolyzed to a carboxylic acid, enabling conjugation to other biomolecules or surfaces. This dual functionality allows for the design of sophisticated probes where one end binds to a target and the other carries a signaling or affinity tag. mdpi.com

Table 2: Examples of Derivatization for Chemical Probe Synthesis

| Reporter Type | Reagent Class | Resulting Linkage | Purpose |

| Fluorophore | Fluorescent Hydrazine (e.g., Dansyl hydrazine) | Hydrazone | Fluorescence imaging, FRET studies |

| Fluorophore | Fluorescent Amine (e.g., NBD amine) | Imine (reducible to Amine) | Cellular localization studies |

| Affinity Tag | Biotin Hydrazide | Hydrazone | Affinity purification, pull-down assays |

Derivatization Strategies for Novel Chemical Entity Generation

The generation of novel chemical entities often relies on the strategic modification of existing molecular scaffolds. The reactive handles on this compound provide multiple avenues for derivatization, enabling the creation of diverse molecular libraries for screening and discovery.

The functional groups of this compound can be chemically transformed to generate new classes of compounds, such as substituted phenoxy acids and their corresponding esters. google.com

Two primary transformations include:

Oxidation of the Formyl Group : The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent. This conversion yields 3-(3-ethoxycarbonylpropoxy)benzoic acid, a trifunctional molecule with two distinct carboxylic acid derivatives and a phenoxy ether core.

Hydrolysis of the Ethyl Ester : The ethyl ester can be saponified under basic conditions (e.g., using sodium hydroxide) followed by acidification to produce 4-(3-formylphenoxy)butanoic acid. This molecule retains the reactive aldehyde while introducing a carboxylic acid, making it suitable for further peptide-like couplings or esterifications.

These simple transformations significantly alter the molecule's chemical properties, such as polarity and acidity, and provide new attachment points for building more complex structures.

Table 3: Key Transformations of this compound

| Transformation | Reagent(s) | Product |

| Aldehyde Oxidation | KMnO₄, H⁺ | 3-(3-Ethoxycarbonylpropoxy)benzoic acid |

| Ester Hydrolysis | 1. NaOH, H₂O2. H₃O⁺ | 4-(3-formylphenoxy)butanoic acid |

| Aldehyde Reduction | NaBH₄, MeOH | Ethyl 4-(3-(hydroxymethyl)phenoxy)butanoate |

The synthesis of the parent compound, typically achieved by reacting 3-hydroxybenzaldehyde (B18108) with ethyl 4-bromobutanoate, highlights a straightforward method for introducing this linker. prepchem.com This synthetic strategy can be adapted to create a wide variety of analogs by:

Varying the Linker Length : Using ethyl 3-bromopropionate, ethyl 5-bromovalerate, or other ω-haloalkanoates would result in linkers of different lengths, which can be crucial for applications like designing bivalent ligands or PROTACs where optimal distance between two binding domains is required.

Introducing Linker Rigidity or Functionality : Employing haloalkanoates with internal structural features, such as double bonds or additional functional groups, can introduce conformational constraints or new reactive sites within the linker itself.

The aldehyde and ester groups serve as orthogonal reactive handles, meaning one can be reacted selectively in the presence of the other. This allows for a stepwise, controlled synthesis where, for example, the aldehyde is first used to connect to one molecular fragment, and the ester (or its hydrolyzed acid form) is subsequently used to attach a second, different fragment. This versatility makes this compound a valuable platform for exploring diverse linker chemistries in fields such as medicinal chemistry and materials science.

Advanced Spectroscopic and Analytical Characterization of Ethyl 4 3 Formylphenoxy Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides precise information on the number of distinct proton environments and their neighboring protons. While specific experimental data for Ethyl 4-(3-formylphenoxy)butanoate is not widely available in public scientific literature, the expected chemical shifts (δ) and splitting patterns can be predicted based on its structure. The spectrum would reveal distinct signals corresponding to the ethyl ester group, the aliphatic butanoate chain, the aromatic protons, and the highly characteristic aldehyde proton.

The aldehydic proton is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzene (B151609) ring would appear in the aromatic region (approximately 7.0-7.8 ppm), with their specific shifts and multiplicities determined by their position relative to the formyl and ether substituents. The protons of the butanoate chain and the ethyl ester would be found in the upfield region.

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aldehyde-H | 9.9 | Singlet (s) | 1H |

| Aromatic-H | 7.0 - 7.8 | Multiplet (m) | 4H |

| O-CH ₂-CH₂ | 4.1 | Triplet (t) | 2H |

| O-CH₂-CH ₂ | 4.2 | Quartet (q) | 2H |

| CH₂-CH ₂-COO | 2.5 | Triplet (t) | 2H |

| O-CH₂-CH ₂-CH₂ | 2.1 | Multiplet (m) | 2H |

| O-CH₂-CH₃ | 1.2 | Triplet (t) | 3H |

Note: These are predicted values. Actual experimental values may vary.

¹³C NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbons of the aldehyde and the ester are the most deshielded, appearing furthest downfield.

The aldehydic carbon is expected around 192 ppm, while the ester carbonyl carbon would be found near 173 ppm. The aromatic carbons would generate signals between approximately 110 and 160 ppm, with the carbon attached to the oxygen (C-O) being the most downfield in this range. The aliphatic carbons of the butanoate and ethyl groups would appear in the upfield region (14-70 ppm).

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde C =O | 192 |

| Ester C =O | 173 |

| Aromatic C -O | 160 |

| Aromatic C -CHO | 138 |

| Aromatic C -H | 115 - 130 |

| O-C H₂ (butanoate) | 67 |

| O-C H₂ (ethyl) | 61 |

| C H₂-COO | 30 |

| O-CH₂-C H₂ | 24 |

| O-CH₂-C H₃ | 14 |

Note: These are predicted values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within the butanoate chain (-O-CH₂-CH₂-CH₂-) and the ethyl group (-CH₂-CH₃).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for instance, matching the O-CH₂ protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the aldehydic proton to the aromatic ring carbons, and from the O-CH₂ protons of the butanoate chain to the aromatic C-O carbon, confirming the ether linkage. It would also confirm the ester structure by showing correlations from the ethyl protons to the ester carbonyl carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₃H₁₆O₄. Current time information in Major County, US. HRMS analysis would be used to confirm this composition. The calculated exact mass is compared to the experimentally measured mass; a small difference between these values (typically in the parts-per-million range) provides strong evidence for the correct elemental formula.

HRMS Data for this compound

| Ion Type | Calculated m/z |

| [M+H]⁺ | 237.1121 |

| [M+Na]⁺ | 259.0941 |

Note: These are theoretical values based on the elemental composition C₁₃H₁₆O₄.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For this compound, an LC-MS method would be developed to assess the purity of a synthesized batch. The liquid chromatograph would separate the target compound from any starting materials, by-products, or other impurities. The mass spectrometer would then detect the eluting compounds. A pure sample would ideally show a single chromatographic peak that, upon analysis by the mass spectrometer, gives a mass corresponding to the molecular weight of the target compound (e.g., m/z 237.1 for the [M+H]⁺ ion). This confirms both the identity and the purity of the sample in a single analysis.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause the vibration of specific bonds within the group. libretexts.org For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its aldehyde, ester, ether, and aromatic components.

The key to interpreting the IR spectrum of this compound lies in identifying the sharp, intense absorptions of the two distinct carbonyl (C=O) groups. The aldehyde carbonyl and the ester carbonyl absorb at slightly different frequencies, allowing them to be distinguished. The aldehyde C=O stretch typically appears at a higher wavenumber than an unconjugated ketone, while the ester C=O is also very prominent. libretexts.org Furthermore, the aldehyde possesses a unique C-H stretching absorption that appears as two weak bands between 2700 and 2900 cm⁻¹, which helps to differentiate it from other carbonyl-containing compounds. libretexts.org

The table below summarizes the expected characteristic IR absorption frequencies for the main functional groups in this compound.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity/Description |

|---|---|---|---|

| Aromatic | C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic | C-H stretch | 2850 - 2980 | Medium to Strong |

| Aldehyde | C-H stretch | 2720 and 2820 | Weak, often two distinct peaks |

| Ester | C=O stretch | 1735 - 1750 | Strong, Sharp |

| Aldehyde (Aromatic) | C=O stretch | 1690 - 1715 | Strong, Sharp |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak, multiple bands |

| Ether (Aryl-Alkyl) | C-O stretch | 1200 - 1275 (asymmetric) & 1020-1075 (symmetric) | Strong |

| Ester | C-O stretch | 1150 - 1250 | Strong |

Advanced Chromatographic Methods for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification of reaction products and the assessment of their purity. Flash column chromatography is a preparative technique for isolating the desired compound from a crude reaction mixture, while thin-layer chromatography is an analytical technique primarily used for monitoring the progress of a reaction. rochester.edubiotage.com

Flash column chromatography is a rapid form of preparative column chromatography that uses moderate air pressure to force the solvent through the column more quickly. orgsyn.org For the purification of moderately polar organic compounds like this compound, silica (B1680970) gel is the most common stationary phase due to its effectiveness and versatility. rochester.edu The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or toluene, and a more polar solvent, like ethyl acetate, is typically used. rochester.eduprepchem.comrsc.org The polarity of the eluent is carefully optimized to ensure the desired compound separates cleanly from starting materials, by-products, and other impurities.

The table below shows examples of solvent systems used for the purification of structurally similar compounds.

| Stationary Phase | Eluent System (Mobile Phase) | Compound Type | Reference |

|---|---|---|---|

| Silica Gel | Ethyl Acetate / n-Hexane (e.g., 3:97 to 10:90) | Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate | rsc.org |

| Silica Gel | Toluene / Ethyl Acetate (e.g., 10:0.3) | Ethyl 4-(3-(2-(7-bromo-quinolin-2-yl)ethenyl)phenoxy)butanoate | prepchem.com |

| Silica Gel | Ethyl Acetate / Hexane | General standard for moderately polar compounds | rochester.edu |

Thin-layer chromatography (TLC) is a fast, simple, and inexpensive analytical technique used to monitor the progress of a chemical reaction. rochester.edunih.gov A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica gel. The plate is then placed in a chamber with a solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

For this compound, which contains an aromatic ring, the spots on the TLC plate can be visualized under a UV lamp. rochester.edu To monitor a reaction, three lanes are typically spotted on the TLC plate: one for the starting material, one for the reaction mixture, and a "cospot" containing both the starting material and the reaction mixture. rochester.edu The disappearance of the starting material spot and the appearance of a new product spot (with a different Retention Factor, Rf) indicate that the reaction is proceeding. orgsyn.org The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For a given solvent system, a specific compound will have a characteristic Rf value. rsc.org

| Parameter | Description | Purpose |

|---|---|---|

| Stationary Phase | Silica gel (often with a fluorescent indicator, e.g., F254) | Provides a polar surface for separation. |

| Mobile Phase | Typically a mixture of non-polar and polar solvents (e.g., Ethyl Acetate/Hexane). rsc.org | Elutes compounds based on polarity. The ratio is adjusted to achieve good separation (Rf of product ~0.3-0.4). rochester.edu |

| Visualization | UV light (254 nm) or chemical stain (e.g., potassium permanganate). | To see the location of the separated compound spots. Aromatic compounds like this are UV-active. |

| Rf Value | Ratio of solute travel distance to solvent travel distance. A typical product might have an Rf of 0.44 in a 10:90 ethyl acetate:hexane system. rsc.org | To identify compounds and assess reaction completion by comparing the Rf of the product to starting materials. |

| Cospot | A lane where the reaction mixture is spotted on top of the starting material. rochester.edu | To confirm if the spot in the reaction mixture lane is indeed the starting material, especially if Rf values are close. rochester.edu |

Computational and Theoretical Chemistry Studies on Ethyl 4 3 Formylphenoxy Butanoate

Quantum Chemical Calculations for Molecular and Electronic Structure